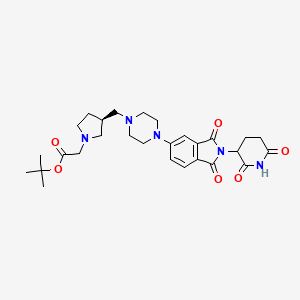
Dcvc-13C3,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dcvc-13C3,15N: (S-[(1E)-1,2-Dichloroethenyl]-L-cysteine-13C3,15N) is a compound labeled with the stable isotopes carbon-13 and nitrogen-15. It is a bioactive metabolite of trichloroethylene, a chemical commonly used in industrial applications. This compound is primarily used in scientific research to study metabolic pathways and the effects of stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dcvc-13C3,15N involves the incorporation of carbon-13 and nitrogen-15 into the molecular structure of S-[(1E)-1,2-Dichloroethenyl]-L-cysteine. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the stable isotopes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using labeled precursors. The production process is optimized to achieve high yields and purity of the final product. The compound is then purified and characterized using various analytical techniques to ensure its quality and isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions: Dcvc-13C3,15N undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and the effects of stable isotope labeling.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the specific reaction being studied. For example, oxidation reactions may require the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may involve reducing agents like sodium borohydride .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized metabolites, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
Dcvc-13C3,15N has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound to study metabolic pathways and reaction mechanisms.
Biology: Employed in studies involving the metabolism of trichloroethylene and its effects on biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs labeled with stable isotopes.
Industry: Applied in the development of new materials and chemicals through stable isotope labeling.
Mécanisme D'action
The mechanism of action of Dcvc-13C3,15N involves its incorporation into metabolic pathways as a labeled metabolite of trichloroethylene. The compound inhibits the release of pro-inflammatory cytokines such as interleukin-1β, interleukin-8, and tumor necrosis factor-α from tissue cultures. This inhibition is crucial for studying the effects of trichloroethylene on immune responses and inflammation .
Comparaison Avec Des Composés Similaires
S-[(1E)-1,2-Dichloroethenyl]-L-cysteine: The non-labeled version of Dcvc-13C3,15N.
S-(1,2-Dichlorovinyl)-Cysteine-13C3-15N: Another stable isotope-labeled compound with similar applications.
Uniqueness: this compound is unique due to its specific isotopic labeling with carbon-13 and nitrogen-15, which allows for precise tracking and analysis in metabolic studies. This labeling provides valuable insights into the metabolic pathways and mechanisms of action of trichloroethylene and its metabolites .
Propriétés
Formule moléculaire |
C5H7Cl2NO2S |
|---|---|
Poids moléculaire |
220.06 g/mol |
Nom IUPAC |
(2R)-2-(15N)azanyl-3-[(E)-1,2-dichloroethenyl]sulfanyl(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1-/t3-/m0/s1/i2+1,3+1,5+1,8+1 |
Clé InChI |
PJIHCWJOTSJIPQ-GJBYCOGZSA-N |
SMILES isomérique |
[13CH2]([13C@@H]([13C](=O)O)[15NH2])S/C(=C\Cl)/Cl |
SMILES canonique |
C(C(C(=O)O)N)SC(=CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose](/img/structure/B12368533.png)



![disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12368573.png)







![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12368601.png)

